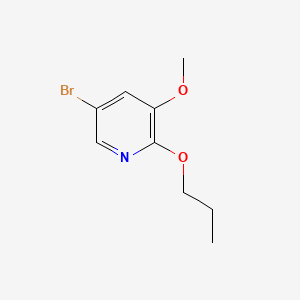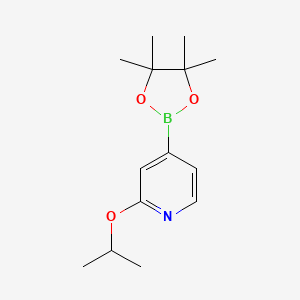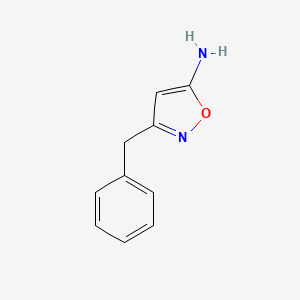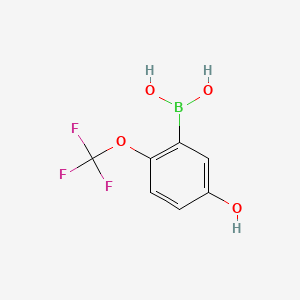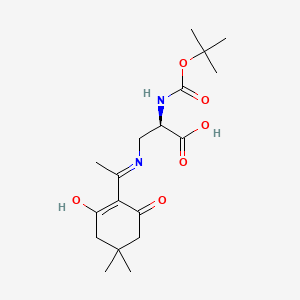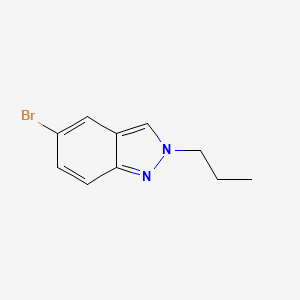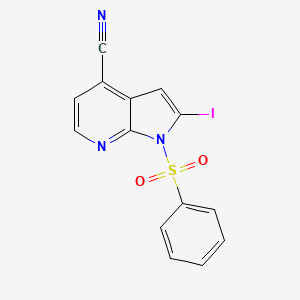
4-broMo-1-chloro-2-Naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-broMo-1-chloro-2-Naphthalenecarboxylic acid is an organic compound with the molecular formula C11H6BrClO2 and a molecular weight of 285.521 g/mol. This compound is characterized by the presence of bromine and chlorine atoms attached to a naphthalene ring, which is further substituted with a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-broMo-1-chloro-2-Naphthalenecarboxylic acid can be achieved through several methods. One common approach involves the bromination and chlorination of 2-naphthalenecarboxylic acid. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
4-broMo-1-chloro-2-Naphthalenecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenecarboxylic acids, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-broMo-1-chloro-2-Naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-broMo-1-chloro-2-Naphthalenecarboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the carboxylic acid group, contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-bromo-1-naphthalenecarboxylic acid
- 1-chloro-2-naphthalenecarboxylic acid
- 2-bromo-1-naphthalenecarboxylic acid
Uniqueness
4-broMo-1-chloro-2-Naphthalenecarboxylic acid is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity. This dual halogenation allows for versatile synthetic applications and the formation of diverse products in chemical reactions .
特性
CAS番号 |
1242733-29-4 |
|---|---|
分子式 |
C11H6BrClO2 |
分子量 |
285.521 |
IUPAC名 |
4-bromo-1-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6BrClO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15) |
InChIキー |
UNAAWQUUFNOEKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)
![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)

